- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic SteatohepatitisJournal of Medicinal Chemistry, 2017, 60(18), 7703-7724,
Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)
![1-[4-(trifluoromethoxy)phenyl]methanamine structure](https://es.kuujia.com/scimg/cas/93919-56-3x500.png)
1-[4-(trifluoromethoxy)phenyl]methanamine Propiedades químicas y físicas
Nombre e identificación
-
- (4-(Trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethoxy)benzylamine
- [4-(trifluoromethoxy)phenyl]methanamine
- 1-[4-(Trifluoromethoxy)phenyl]methanamine
- p-(Trifluoromethoxy)benzylamine
- ((4-(Trifluoromethoxy)phenyl)methyl)amine
- Benzenemethanamine, 4-(trifluoromethoxy)-
- 4-trifluoromethoxybenzylamine
- 4-(trifluoromethoxy)benzyl amine
- p-trifluoromethoxybenzylamine
- DBGROTRFYBSUTR-UHFFFAOYSA-N
- [4-(trifluoromethoxy)phenyl]methylamine
- p-trifluoromethoxybenzyl amine
- Pu
- 4-(Trifluoromethoxy)benzenemethanamine (ACI)
- 4-(Trifluoromethoxy)benzylamine,98%
- (4-trifluoromethoxyphenyl)methanamine
- DB-057449
- EN300-25596
- SY016916
- J-513899
- 93919-56-3
- 4-trifluoromethoxy-benzyl amine
- AKOS000264340
- Z212046238
- 4trifluoromethoxy-benzylamine
- MFCD00061237
- QKEQESHKCJUQDA-UHFFFAOYSA-N
- [4-(Trifluoromethoxy)phenyl]methanamine #
- CS-W013220
- NS00064264
- 4-(trifluoromethoxy)-benzylamine
- BDBM626121
- Q27452013
- P-(TRIFLUOROMETHOXY)BENZYL AMINE
- 1FD
- CK1122
- 4-trifluormethoxy-benzylamine
- CHEMBL216733
- EINECS 300-040-1
- F2145-0705
- 4-trifluoromethoxy-benzylamine
- [4-(trifluoromethoxy)benzyl]amine
- 4-(trifluormethoxy)-benzylamine
- 4-trifluoromethoxy benzylamine
- STK503677
- 4-(Trifluoromethoxy)benzylamine, 95%
- ALBB-006030
- FS-1027
- DTXSID20239895
- AC-2348
- SCHEMBL106741
- 4-trifluoromethoxybenzyl amine
- 1-[4-(trifluoromethoxy)phenyl]methanamine
-
- MDL: MFCD00061237
- Renchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
- Clave inchi: DBGROTRFYBSUTR-UHFFFAOYSA-N
- Sonrisas: FC(OC1C=CC(CN)=CC=1)(F)F
- Brn: 8200624
Atributos calculados
- Calidad precisa: 191.05600
- Masa isotópica única: 191.056
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 152
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 35.2
- Carga superficial: 0
Propiedades experimentales
- Color / forma: colorless liquid
- Denso: 1.252 g/mL at 25 °C(lit.)
- Punto de fusión: No data available
- Punto de ebullición: 57-60 °C/10 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 172.4 ° f
Celsius: 78 ° c - índice de refracción: n20/D 1.452(lit.)
- PSA: 35.25000
- Logp: 2.74420
- Disolución: Not determined
- Sensibilidad: Air Sensitive
1-[4-(trifluoromethoxy)phenyl]methanamine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN2735
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36/37/39
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- Términos de riesgo:R36/37/38
- Nivel de peligro:8
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
- Categoría de embalaje:III
- Período de Seguridad:8
1-[4-(trifluoromethoxy)phenyl]methanamine Datos Aduaneros
- Código HS:2922199090
- Datos Aduaneros:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-[4-(trifluoromethoxy)phenyl]methanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Oakwood | 001408-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 1g |
$9.00 | 2024-07-19 | |
Enamine | EN300-25596-0.1g |
[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-25596-5.0g |
[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 95.0% | 5.0g |
$29.0 | 2025-02-20 | |
Enamine | EN300-25596-100.0g |
[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 95.0% | 100.0g |
$173.0 | 2025-02-20 | |
TRC | T895935-50g |
p-Trifluoromethoxybenzylamine |
93919-56-3 | 50g |
$133.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D641520-5g |
4-(TRIFLUOROMETHOXY)BENZYLAMINE |
93919-56-3 | 97% | 5g |
$250 | 2024-06-05 | |
Apollo Scientific | PC7438S-5g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 96% | 5g |
£10.00 | 2024-05-25 | |
Life Chemicals | F2145-0705-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
eNovation Chemicals LLC | D641520-25g |
4-(TRIFLUOROMETHOXY)BENZYLAMINE |
93919-56-3 | 97% | 25g |
$380 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WB322-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 98% | 1g |
68.0CNY | 2021-07-15 |
1-[4-(trifluoromethoxy)phenyl]methanamine Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additivesNature Catalysis, 2022, 5(1), 20-29,
Synthetic Routes 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary AminesAngewandte Chemie, 2019, 58(15), 5064-5068,
Synthetic Routes 5
- Cobalt-Catalyzed Hydrogenative Transformation of NitrilesACS Catalysis, 2021, 11(22), 13761-13767,
Synthetic Routes 6
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational DockingJournal of Medicinal Chemistry, 2006, 49(21), 6197-6208,
Synthetic Routes 7
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activityEuropean Journal of Medicinal Chemistry, 2017, 125, 41-48,
Synthetic Routes 8
- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,
Synthetic Routes 9
- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to aminesChemical Science, 2022, 13(36), 10914-10922,
Synthetic Routes 10
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of aminesChemical Science, 2020, 11(11), 2973-2981,
Synthetic Routes 11
- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary aminesNature Communications, 2018, 9(1), 1-12,
Synthetic Routes 12
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary aminesRSC Advances, 2019, 9(65), 37825-37829,
Synthetic Routes 13
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary aminesNature Communications, 2019, 10(1), 1-9,
Synthetic Routes 14
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studiesOrganic & Biomolecular Chemistry, 2016, 14(45), 10599-10619,
Synthetic Routes 15
- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesisScience (Washington, 2022, 376(6600), 1433-1441,
1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzonitrile
- 4-(Trifluoromethoxy)benzaldoxime
- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol
1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products
1-[4-(trifluoromethoxy)phenyl]methanamine Literatura relevante
-
Xiuniang Tan,Jianling Zhang,Jinbiao Shi,Xiuyan Cheng,Dongxing Tan,Bingxing Zhang,Lifei Liu,Fanyu Zhang,Buxing Han,Lirong Zheng Sustainable Energy Fuels 2020 4 2823
-
Xiuyan Cheng,Jianling Zhang,Yufei Sha,Mingzhao Xu,Ran Duan,Zhuizhui Su,Jialiang Li,Yanyue Wang,Jingyang Hu,Bo Guan,Buxing Han Nanoscale 2022 14 9762
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